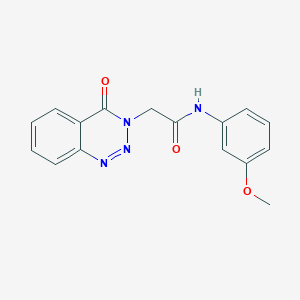

N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Description

N-(3-Methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide (referred to as 3-B2 in some studies) is a synthetic small molecule characterized by a benzotriazinone core linked to an acetamide group substituted with a 3-methoxyphenyl moiety. Structural analysis reveals that the benzotriazinone scaffold contributes to its inhibitory activity, while the 3-methoxyphenyl group may enhance binding affinity to specific MMP isoforms .

Properties

Molecular Formula |

C16H14N4O3 |

|---|---|

Molecular Weight |

310.31 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |

InChI |

InChI=1S/C16H14N4O3/c1-23-12-6-4-5-11(9-12)17-15(21)10-20-16(22)13-7-2-3-8-14(13)18-19-20/h2-9H,10H2,1H3,(H,17,21) |

InChI Key |

PHXSKHAJDQXLNL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |

Origin of Product |

United States |

Biological Activity

N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

- Benzotriazine moiety : Known for diverse pharmacological properties.

- Methoxyphenyl group : Enhances solubility and may influence biological activity.

The molecular formula of this compound is with a molecular weight of approximately 300.33 g/mol.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities. The following table summarizes some of the notable activities associated with this compound and its derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methoxy substitution and benzotriazine core | Antimicrobial, antitumor |

| N-(4-methylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide | Substituted phenyl group | Antitumor activity |

| N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide | Methoxy substitution | Antimicrobial effects |

| N-(1-benzylpiperidinyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide | Piperidine ring | Potential analgesic properties |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that benzotriazine derivatives may exert their effects through:

- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in cancer cell proliferation or microbial growth.

- Modulation of Signaling Pathways : They can interfere with cellular signaling pathways that regulate cell survival and apoptosis.

- Antioxidant Properties : The presence of methoxy groups may enhance the antioxidant capacity of the compound.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of benzotriazine derivatives:

- Antitumor Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

- Antimicrobial Effects : Research indicated that compounds containing the benzotriazine structure showed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.

- Analgesic Properties : Some derivatives have shown promise in pain management by acting on central nervous system pathways involved in pain perception .

Comparison with Similar Compounds

Benzotriazinone-Based Analogues

Zelatriazinum (WHO INN: List 91) Structure: 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(1S)-1-(4-(trifluoromethoxy)phenyl)ethyl]acetamide. Key Differences: The trifluoromethoxy-phenylethyl substituent replaces the 3-methoxyphenyl group. Pharmacokinetics: Predicted to exhibit improved metabolic stability due to the trifluoromethoxy group’s electron-withdrawing properties .

N-(3-Chloro-4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide (Y040-2908) Structure: Substitution with a halogenated (3-chloro-4-fluorophenyl) group. Activity: Screened for unknown targets; halogen atoms may enhance lipophilicity and membrane permeability.

Quinazolinone-Based Analogues

2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Structure: Quinazolinone core with chloro and methyl substituents. Activity: Demonstrated potent inhibition of enoyl-acyl carrier protein reductase (InhA), a target for tuberculosis treatment. IC₅₀ values were superior to first-line antitubercular drugs in preclinical models . Limitations: Reduced solubility compared to benzotriazinone derivatives due to the bulky quinazolinone core.

Comparatively, 3-B2’s MMP inhibition may offer a safer profile for chronic inflammation .

Pyrrolotriazin-Based Analogues

(S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide (20a) Structure: Pyrrolotriazin core with a 4-methoxyphenylethyl group. Activity: Synthesized as a GPR139 agonist, showing efficacy in mouse models of social interaction disorders. The pyrrolotriazin core confers distinct receptor-binding properties compared to benzotriazinone .

Comparative Data Table

Key Research Findings

- Benzotriazinone Derivatives: 3-B2’s MMP inhibition is mechanistically distinct from quinazolinone-based anti-inflammatory agents, offering a lower risk of gastrointestinal toxicity .

- Quinazolinone vs. Benzotriazinone: Quinazolinones exhibit broader antimicrobial activity but poorer CNS penetration compared to benzotriazinones, which show better blood-brain barrier (BBB) permeability in predictive models .

- Substituent Impact : Electron-withdrawing groups (e.g., trifluoromethoxy in zelatriazinum) enhance metabolic stability, while halogenated substituents (e.g., Y040-2908) improve target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.